

# Benzylidene Camphor Sulfonic Acid: A Comprehensive Toxicological and Safety Profile

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Compound of Interest					
Compound Name:	Benzylidene camphor sulfonic acid				
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#### Introduction

Benzylidene camphor sulfonic acid (BCSA), chemically known as  $\alpha$ -(2-Oxoborn-3-ylidene)toluene-4-sulphonic acid, is an organic compound utilized as a UV filter in cosmetic products.[1][2] Its primary function is to absorb, reflect, or scatter UV radiation, thereby protecting the skin from the harmful effects of sun exposure and preventing product degradation.[3] This technical guide provides an in-depth overview of the toxicological profile and safety assessment of **benzylidene camphor sulfonic acid**, compiling available data on its physicochemical properties, toxicological endpoints, and the experimental protocols relevant to its safety evaluation.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Benzylidene Camphor Sulfonic Acid** is presented in Table 1. This information is crucial for understanding its behavior and potential for absorption and distribution.



Property	Value	Reference(s)
CAS Number	56039-58-8	[4]
Molecular Formula	C17H20O4S	[4]
Molecular Weight	320.40 g/mol	
Appearance	White crystalline solid	-
Solubility	Soluble in water	[3]
Log P (Octanol/Water)	Data not available	-

# **Toxicological Profile**

The toxicological assessment of any cosmetic ingredient is a comprehensive process that evaluates its potential to cause adverse health effects. The following sections detail the available toxicological data for **benzylidene camphor sulfonic acid** across various endpoints. It is important to note that while data for some endpoints are available, there are significant gaps in the publicly accessible information for others. In such cases, information on structurally related camphor derivatives may be discussed for context, but it should not be directly extrapolated to **benzylidene camphor sulfonic acid**.

# **Acute Toxicity**

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

#### Data Summary:

Endpoint	Species	Route	Value	Reference(s)
LD50 (Oral)	Rat	Oral	>5000 mg/kg bw	[5]
LD50 (Dermal)	-	Dermal	Data not available	-
LC <sub>50</sub> (Inhalation)	-	Inhalation	Data not available	-



Experimental Protocol (Based on OECD Guideline 401 - Acute Oral Toxicity):

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of laboratory animals, usually rats, via oral gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD<sub>50</sub>, the dose estimated to be lethal to 50% of the test animals, is then calculated.

## **Skin and Eye Irritation**

These studies evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

#### Data Summary:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **benzylidene camphor sulfonic acid** is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] It is also noted to potentially cause respiratory irritation (H335). [6] A study on rabbits using a 6% solution of a related compound, 3-benzylidene camphor, in isopropyl palmitate reported mild skin irritation.[5] For eye irritation, the same study reported irritation indices of 2.67, 0.67, and 0 (out of a maximum of 10) at 24, 48, and 72 hours, respectively.[5]

Experimental Protocol (Based on OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

This in vitro method utilizes a reconstructed human epidermis model to assess skin irritation potential. The test chemical is applied topically to the tissue surface. After a defined exposure period, cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Experimental Protocol (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage):

Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium model. The test substance is applied to the epithelial surface, and after a specified



contact time, cell viability is determined. A significant decrease in viability suggests the potential for eye irritation.

#### **Skin Sensitization**

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

Data Summary:

Specific quantitative data, such as an EC3 value from a Local Lymph Node Assay (LLNA), for **benzylidene camphor sulfonic acid** is not publicly available.

Experimental Protocol (Based on OECD Guideline 429 - Skin Sensitisation: Local Lymph Node Assay):

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of radioactive thymidine. A dose-dependent increase in lymphocyte proliferation above a certain threshold indicates that the substance is a skin sensitizer. The EC3 value, which is the estimated concentration of the chemical required to produce a stimulation index of 3, is calculated as a measure of sensitizing potency.

### **Repeated Dose Toxicity**

Repeated dose toxicity studies assess the effects of long-term exposure to a substance.

Data Summary:

No-Observed-Adverse-Effect Level (NOAEL) values from sub-chronic (28- or 90-day) or chronic oral toxicity studies for **benzylidene camphor sulfonic acid** are not publicly available. For the related compound, 3-benzylidene camphor, a 6-week oral study in rats did not establish a NOAEL, as effects on liver and adrenal weight were observed at the highest dose of 50 mg/kg bw/day.[5] In another study on 3-benzylidene camphor, a NOAEL for maternal and developmental toxicity was reported as 15 mg/kg bw/day in rats.[5]



Experimental Protocol (Based on OECD Guideline 408 - Repeated Dose 90-Day Oral Toxicity Study in Rodents):

In a 90-day oral toxicity study, the test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy is performed, including organ weight measurements and histopathological examination of tissues. The NOAEL is the highest dose at which no adverse effects are observed.

## Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to genetic material (DNA).

#### Data Summary:

There is limited publicly available data on the genotoxicity of **benzylidene camphor sulfonic acid**. For the related compound, 3-benzylidene camphor, results from genotoxicity tests have been mixed. It was reported to be negative in bacterial reverse mutation assays (Ames test) but positive in an in vitro chromosome aberration assay.[5] However, an in vivo micronucleus test was negative.[5]

Experimental Protocol (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test):

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. Strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance with and without metabolic activation (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol (Based on OECD Guideline 473 - In Vitro Mammalian Chromosomal Aberration Test):

This in vitro test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test chemical, and at a



predetermined time, they are harvested, and metaphase chromosomes are examined for aberrations.

## **Reproductive and Developmental Toxicity**

These studies investigate the potential of a substance to interfere with reproduction and normal development.

Data Summary:

Specific reproductive and developmental toxicity data for **benzylidene camphor sulfonic acid** are not available in the public domain. A report from the Danish Centre on Endocrine Disrupters stated that for several UV filters, including **benzylidene camphor sulfonic acid**, no information on reproductive toxicity or endocrine-disrupting potential was available from opinions or in the open literature.[7] For the related compound, 3-benzylidene camphor, a developmental toxicity study in rats established a NOAEL of 15 mg/kg bw/day for both maternal and developmental toxicity.[5]

Experimental Protocol (Based on OECD Guideline 414 - Prenatal Developmental Toxicity Study):

In a developmental toxicity study, the test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and just before birth, the fetuses are delivered by caesarean section. The fetuses are then examined for any external, visceral, and skeletal abnormalities.

## Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Data Summary:

No data from carcinogenicity studies on **benzylidene camphor sulfonic acid** are publicly available.

Experimental Protocol (Based on OECD Guideline 451 - Carcinogenicity Studies):



Carcinogenicity studies are typically conducted over the lifetime of the test animals (e.g., two years in rats). The test substance is administered daily to groups of animals at different dose levels. Animals are monitored for the development of tumors, and at the end of the study, a complete histopathological examination of all tissues is performed.

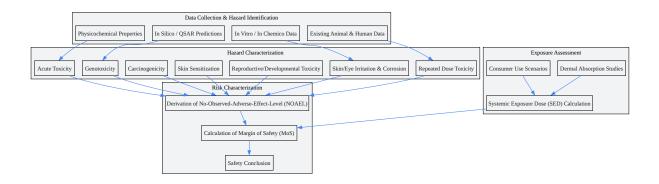
# **Safety Assessment and Regulation**

In the European Union, **benzylidene camphor sulfonic acid** is regulated as a permitted UV filter in cosmetic products at a maximum concentration of 6%.[3][8] The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its safety and concluded that its use at this concentration is not expected to pose a health hazard.[8] In the United States, the Food and Drug Administration (FDA) has not yet reviewed the safety and efficacy of **benzylidene camphor sulfonic acid** for use in sunscreen products.[8]

#### **Visualizations**

The following diagrams illustrate key concepts in the safety assessment of cosmetic ingredients.





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Figure 1: Generalized workflow for the safety assessment of a cosmetic ingredient.





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Figure 2: A hypothetical signaling pathway for skin irritation induced by a chemical irritant.

#### Conclusion

Benzylidene camphor sulfonic acid is an approved UV filter in Europe with a generally favorable safety profile for its intended use in cosmetics at permitted concentrations. The available data indicates that it is a skin and eye irritant. However, a comprehensive toxicological database, particularly with regard to repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity for benzylidene camphor sulfonic acid itself, is not readily available in the public domain. While information on related camphor derivatives provides some context, direct extrapolation of these findings should be done with caution. Further studies on benzylidene camphor sulfonic acid would be beneficial to fill the existing data gaps and provide a more complete understanding of its toxicological profile.

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